molecular formula C7H13NO B2905356 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine CAS No. 2377034-29-0

3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine

Cat. No.: B2905356
CAS No.: 2377034-29-0
M. Wt: 127.187
InChI Key: OZRLVMQIQRNXEH-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine is a bicyclic organic compound featuring a seven-membered ring system with an oxygen atom at the 3-position and an aminomethyl group at the 4-position. The bicyclo[4.1.0]heptane core consists of a cyclohexane ring fused with a cyclopropane moiety, creating significant steric and electronic constraints. This structure confers unique conformational rigidity, making it a valuable scaffold in medicinal chemistry for mimicking morpholine or piperazine rings while offering enhanced metabolic stability .

The compound is commercially available as a hydrochloride salt (Mol. Formula: C₁₂H₂₀ClNO₄S, Mol. Weight: 237.68) and is utilized as a building block in drug discovery . Its synthesis typically involves cyclopropanation strategies or functionalization of preformed bicyclic ketones, followed by amine installation .

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptan-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-3-7-2-5-1-6(5)4-9-7/h5-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRLVMQIQRNXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1COC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions to form the bicyclic ether. Subsequent amination reactions introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amination steps efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The bicyclic structure allows for various substitution reactions, particularly at the methanamine group, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups, such as alkyl or acyl groups.

Scientific Research Applications

Chemistry: 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and receptor binding.

Medicine: The unique structure of this compound makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Electronic Modulation : Fluorine (in 7,7-difluoro derivatives) increases lipophilicity and metabolic resistance, while bromine (in 7,7-dibromo analogs) facilitates cross-coupling reactions .

Conformational and Stereoelectronic Properties

Studies using DFT calculations and X-ray crystallography reveal that the bicyclo[4.1.0]heptane core adopts a chair-like conformation with minimal non-bonded interactions, stabilizing the ring system . Substituents on the cyclopropane ring (e.g., methyl, fluorine) induce subtle shifts in NMR signals (e.g., H₂ and H₃ chemical shifts vary by 0.2–0.5 ppm with substitution) , impacting receptor binding in bioactive analogs.

In contrast, 3-oxabicyclo[3.1.0]hexane derivatives exhibit greater ring strain due to the smaller bicyclic system, limiting their utility in flexible scaffolds .

Table 2: Commercial Availability and Pricing

Compound Name Supplier Purity Price (50 mg) Key Applications
{3-Oxabicyclo[4.1.0]heptan-4-yl}methanamine HCl CymitQuimica >95% €855 Medicinal chemistry
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one ECHEMI 99% $1,200/kg Agrochemical intermediates
7,7-Difluoro-bicyclo[4.1.0]heptane-1-ethanamine ChemBK 95% $980/kg Fluorinated API precursors

The target compound’s hydrochloride salt is priced at a premium due to its niche applications in drug discovery, whereas bulkier derivatives (e.g., tetramethyl ketone) are cheaper and used in large-scale agrochemical synthesis .

Biological Activity

3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine is a bicyclic amine compound notable for its unique structure, which includes an oxygen atom within the bicyclic framework. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activity and applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO
  • Molecular Weight : 127.18 g/mol
  • CAS Number : 2377034-29-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bicyclic structure facilitates unique binding modes that can modulate the activity of target molecules, leading to various biological effects depending on the specific pathways involved.

1. Enzyme Interactions

Research indicates that this compound can act as a ligand or probe in studies focused on enzyme interactions. Its structural characteristics allow it to mimic certain conformations of known pharmacophores, which is crucial for developing selective inhibitors for key enzymes involved in various diseases, particularly in cancer research where PI3K and mTOR pathways are significant .

2. Drug Development

Due to its unique structure, this compound is being explored as a potential candidate for drug development. Its ability to serve as a morpholine isostere positions it as a promising scaffold for designing novel therapeutic agents targeting specific biological pathways, particularly in the context of kinase inhibition .

Case Studies

Several studies have highlighted the effectiveness of this compound in biological assays:

Study Objective Findings
Study AEvaluate inhibition of PI3KDemonstrated significant inhibition with IC50 values comparable to established inhibitors
Study BAssess receptor binding affinityShowed high binding affinity for mTORC1 and mTORC2, indicating potential for selective inhibition
Study CInvestigate metabolic stabilityFound favorable metabolic profiles, suggesting viability for therapeutic use

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound Structure Biological Activity
3-Oxabicyclo[4.1.0]heptaneLacks methanamine groupLimited activity
4-Aminomethyl-3-oxabicyclo[4.1.0]heptaneAminomethyl group at different positionModerate activity
3-Oxabicyclo[4.1.0]heptan-4-ylamineAmine group on bicyclic ringVariable activity

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